![molecular formula C19H20N4O4 B2821846 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide CAS No. 1005302-96-4](/img/structure/B2821846.png)
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is an intricate compound that falls within the realm of heterocyclic organic chemistry. Its structure encompasses a pyrido[2,3-d]pyrimidine core, adorned with ethyl, methoxy, and phenylacetamide groups. This molecular arrangement endows the compound with unique properties and potential applications across diverse scientific domains.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide typically begins with the construction of the pyrido[2,3-d]pyrimidine skeleton.
One common method involves the condensation of appropriate precursors such as 2-amino-3-cyanopyridine with formic acid and suitable aldehydes.
Subsequent steps involve the introduction of functional groups through reactions such as alkylation, methoxylation, and acylation, under carefully controlled conditions involving reagents like methyl iodide, sodium methoxide, and acetic anhydride.
Industrial Production Methods:
Industrially, the synthesis can be scaled up by employing flow chemistry techniques to ensure precise control over reaction parameters and improve yields.
Catalysts like palladium or other transition metals may be utilized to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation, where the methoxy and ethyl groups may be transformed into corresponding aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols or fully hydrogenate the aromatic system to yield saturated derivatives using hydrogen gas in the presence of metal catalysts.
Substitution: Nucleophilic substitution reactions may involve the replacement of the methoxy group with other nucleophiles such as amines, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of basic or acidic conditions.
Major Products Formed:
Aldehyde or carboxylic acid derivatives from oxidation.
Alcohols or saturated derivatives from reduction.
Various substituted derivatives based on nucleophilic substitution.
科学研究应用
Chemistry::
The compound is utilized as an intermediate in the synthesis of complex heterocyclic systems.
It serves as a building block in the design of novel ligands for coordination chemistry.
In biological studies, it may function as a pharmacophore in the development of enzyme inhibitors or receptor modulators.
Its structure allows for probing interactions within biological macromolecules.
Potential applications in medicinal chemistry include the design of new therapeutic agents targeting specific diseases such as cancer or infectious diseases.
Research into its bioactivity can lead to the development of new drugs or diagnostic tools.
In the industrial sector, it may be used in the synthesis of high-performance materials, including polymers or advanced composites.
Its derivatives could find applications in the manufacturing of dyes, pigments, or agrochemicals.
作用机制
The compound’s mechanism of action can involve various molecular targets and pathways depending on its specific structural modifications:
Enzyme Inhibition: It may act as a competitive or non-competitive inhibitor for enzymes such as kinases or proteases, binding to active or allosteric sites and altering enzyme activity.
Receptor Modulation: The phenylacetamide moiety may facilitate binding to receptors, affecting signal transduction pathways and cellular responses.
DNA Interaction: The pyrido[2,3-d]pyrimidine core can intercalate with DNA, potentially disrupting replication or transcription processes.
相似化合物的比较
Similar compounds include:
2-(6-ethyl-5-methoxy-1-methyl-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide: Differing by specific substituent positions or the absence of certain functional groups.
5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine-3(4H)-yl derivatives: With variations in the alkyl chain length or aryl substitutions.
Its combination
属性
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-4-12-10-20-17-15(16(12)27-3)18(25)23(19(26)22(17)2)11-14(24)21-13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOVDYFEVHKKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(5-Chloro-3-ethylimidazol-4-yl)methyl]-N-(thiophen-3-ylmethyl)prop-2-enamide](/img/structure/B2821764.png)
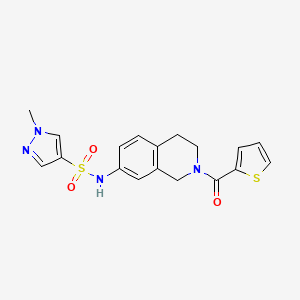
![Methyl 3-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2821769.png)
![6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2821770.png)
![7-(1,3-Benzodioxol-5-yl)-2-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2821771.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2821772.png)
![4-methoxy-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2821777.png)
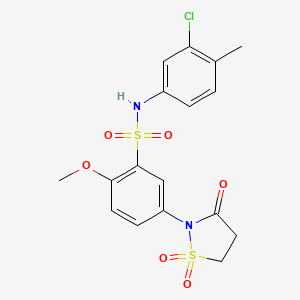

![N-(2-methoxyphenyl)-7-azabicyclo[2.2.1]heptane-7-carboxamide](/img/structure/B2821781.png)
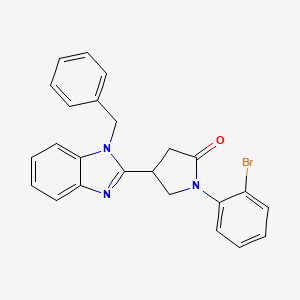
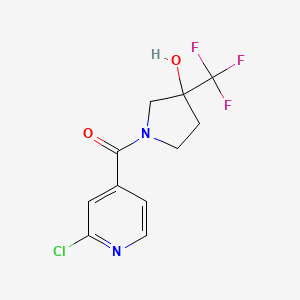
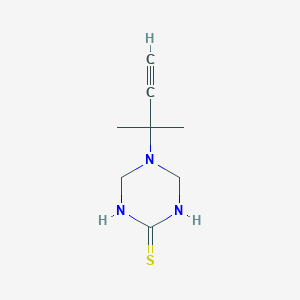
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2821785.png)
